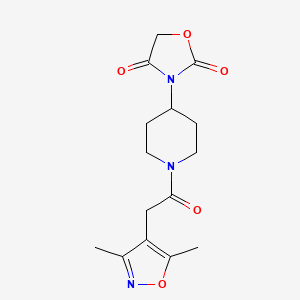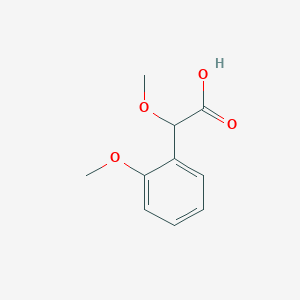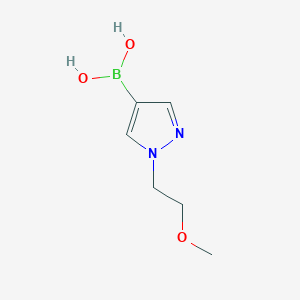
(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)boronic acid” is a chemical compound with the CAS Number: 847818-59-1. It has a molecular weight of 169.98 and its molecular formula is C6H11BN2O3 . It is a solid substance that should be stored in an inert atmosphere, preferably in a freezer, under -20°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11BN2O3/c1-12-3-2-9-5-6(4-8-9)7(10)11/h4-5,10-11H,2-3H2,1H3 and the InChI key is JNFNGIRRDWRDBK-UHFFFAOYSA-N . Unfortunately, the specific details about the molecular structure analysis are not available in the search results.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in an inert atmosphere, preferably in a freezer, under -20°C . .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
"(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)boronic acid" and its derivatives play a crucial role as intermediates in the synthesis of biologically active compounds. For example, a study highlighted the synthesis of Pinacol 1-Methyl-1H-pyrazole-5-boronate, where 1-alkyl-pyrazole acid was a vital intermediate, leading to the production of the target compound through a series of reactions and optimizations (Zhang Yu-jua, 2013). Furthermore, silylated and germylated pyrazoleboronic acids were synthesized and structurally characterized, expanding the understanding of these compounds' chemical properties and potential applications (K. Durka et al., 2015).
Role in Drug Stability and Degradation Studies
Bortezomib, a boronic acid-based drug, has been studied under clinical conditions to understand its stability. The study found that the drug remains stable for a week under common conditions of use but begins to degrade over time, highlighting the importance of boronic acids in drug stability and degradation studies (A. Bolognese et al., 2009).
Corrosion Inhibition
Pyrazoline derivatives, closely related to "this compound," have been used in corrosion inhibition. These compounds have demonstrated high efficiency in protecting materials like mild steel against acid attacks, showcasing their potential application in industrial settings (H. Lgaz et al., 2020).
Metabolic Studies
In understanding the metabolism of boronic acid-based proteasome inhibitors like Bortezomib, significant insights into the biotransformation pathways, including oxidative deboronation, have been provided. This understanding is crucial for drug design and optimizing therapeutic efficacy (T. Pekol et al., 2005).
Safety and Hazards
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .
Mode of Action
Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions, which are widely used in organic synthesis . This suggests that the compound may interact with its targets through a similar mechanism, potentially modifying their function.
Biochemical Pathways
Boronic acids are known to play a role in various biochemical processes, including gene delivery and the synthesis of nucleic acid drugs .
Pharmacokinetics
It is known that 2’-methoxyethyl-modified antisense oligonucleotides, which are structurally related, exhibit improved pharmacokinetics, including enhanced cellular uptake and increased potency .
Eigenschaften
IUPAC Name |
[1-(2-methoxyethyl)pyrazol-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BN2O3/c1-12-3-2-9-5-6(4-8-9)7(10)11/h4-5,10-11H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFNGIRRDWRDBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CCOC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2808153.png)
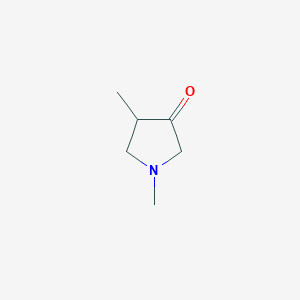
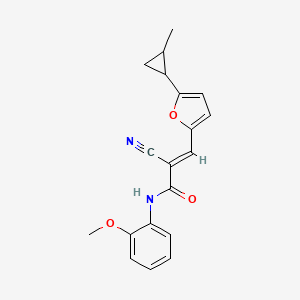
![1-[(4-bromobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2808159.png)

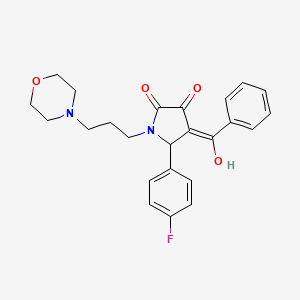

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(methylsulfonyl)phenyl)methanone](/img/structure/B2808165.png)
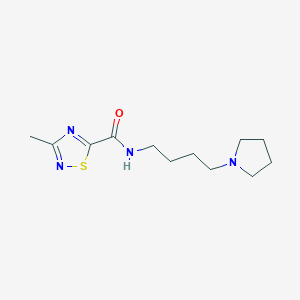
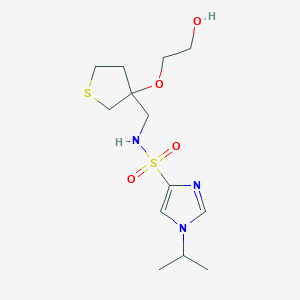
![N-[(6-Methoxypyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2808168.png)

